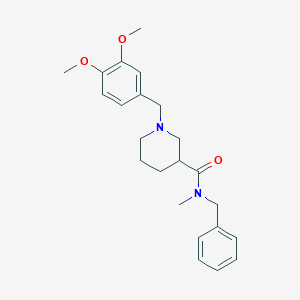
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BDMP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied extensively for its potential use in research applications. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes such as cell survival, neuroprotection, and neurotransmitter release. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves its interaction with the sigma-1 receptor. It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which results in an increase in the activity of the receptor. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in research applications, which makes it a well-characterized compound. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide is that it exhibits low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide. One of the potential future directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential future direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor modulators based on the structure of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide.
Métodos De Síntesis
The synthesis method of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with N-benzyl-N-methylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified using column chromatography to obtain N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide in high yield and purity.
Propiedades
Fórmula molecular |
C23H30N2O3 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
Clave InChI |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

